molecular formula C9H5F6NO B1297820 3,5-Bis(trifluoromethyl)benzamide CAS No. 22227-26-5

3,5-Bis(trifluoromethyl)benzamide

Cat. No.: B1297820
CAS No.: 22227-26-5
M. Wt: 257.13 g/mol
InChI Key: YNOPIKHMZIOWHS-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H5F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a benzamide core. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzamide typically involves the hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile. The reaction is carried out in the presence of potassium carbonate (K2CO3) and 30% hydrogen peroxide (H2O2). The intermediate formed, this compound, is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)benzenethiol

Uniqueness: 3,5-Bis(trifluoromethyl)benzamide stands out due to its amide functional group, which imparts unique reactivity and stability compared to its analogs. The presence of two trifluoromethyl groups further enhances its chemical properties, making it a versatile compound in various applications .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOPIKHMZIOWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176772
Record name 3,5-Bis(trifluoromethyl)benzamide
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Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22227-26-5
Record name 3,5-Bis(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22227-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)benzamide
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Record name 3,5-Bis(trifluoromethyl)benzamide
Source EPA DSSTox
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Record name 3,5-bis(trifluoromethyl)benzamide
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Synthesis routes and methods

Procedure details

A 1000-ml autoclave made of stainless steel was charged with 400 g of 3,5-bis(trifluoromethy)bromobenzene, 227 ml of tetrahydrofuran, 1.53 g of palladium acetate, 5.37 g of triphenylphosphine, and 371 g of 25% ammonia water. Stirring for the content of the autoclave was started, upon which nitrogen gas displacement for the autoclave was made. Thereafter, the initial pressure of carbon monoxide gas was set at 3 kg/cm2, and then heating for the autoclave was started. After lapse of 1 hour, the inside temperature of the autoclave reached 100° C., at which the inside pressure of the autoclave was adjusted at 10 kg/cm2 upon introduction of carbon monoxide under pressure. During reaction, the inside temperature and pressure were respectively kept at 100° C. and 10 kg/cm2. After lapse of 11 hours, the autoclave was cooled, and the gas inside the autoclave was purged. A reaction mixture or liquid was taken out into a separatory funnel, in which the reaction liquid was separated into two layers. One (organic layer) of the two layers was sampled. A separately prepared 2000-ml flask provided with a stirrer was charged with 700 ml of water and heated at 80 to 85° C. in an oil bath. At this time, the above sampled organic layer was added dropwise into the flask. When distillation of tetrahydrofuran had been completed, heating for the flask was stopped so as to cool the content of the flask to room temperature. Crystals formed in the cooled flask was subjected to a suction filtration, and thereafter rinsed with 900 ml of cool water and then rinsed with 250 ml of toluene two times to obtain a toluene-rinsed solution. As a result, 241.3 g of 3,5-bis(trifluoromethyl)benzamide was obtained. 3,5-bis(trifluoromethyl)benzamide had a melting point ranging from 160 to 162° C.
[Compound]
Name
stainless steel
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400 g
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371 g
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1.53 g
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catalyst
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,5-bis(trifluoromethyl)benzamide interact with its targets, and what are the downstream effects?

A1: Research primarily focuses on this compound derivatives as dual neurokinin NK(1)/NK(2) receptor antagonists. These antagonists bind to the NK(1) and NK(2) receptors, blocking the binding and downstream effects of their natural ligands, Substance P and neurokinin A (NKA), respectively [, , ]. By inhibiting these receptors, these compounds have shown potential in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) where Substance P and NKA play a role in bronchoconstriction and inflammation.

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives?

A2: Studies have shown that the stereochemistry of this compound derivatives significantly impacts their activity. For instance, in a series of N-[(R,R)-(E)-1-arylmethyl-3-(2-oxo-azepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamides, only the R,R-isomer exhibited potent and balanced affinity for both human NK(1) and NK(2) receptors []. This highlights the importance of stereoselective synthesis in optimizing the activity of these compounds.

Q3: What are the pharmacokinetic properties of this compound derivatives?

A3: Research on a specific derivative, N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333), demonstrated favorable pharmacokinetic properties in guinea pigs after oral administration []. The compound exhibited in vivo activity in models of Substance P- and NKA-induced bronchoconstriction in guinea pigs and squirrel monkeys, indicating potential for therapeutic development [].

Q4: Has this compound been used in any other applications besides neurokinin antagonists?

A4: Yes, a novel epi-quinine-derived this compound has shown high catalytic activity in asymmetric nitro-Michael reactions []. This catalyst, even at low loadings, facilitated the addition of various substrates, including challenging β-alkylnitroalkenes, to 2(3-H)-furanones with high yields and excellent diastereo- and enantioselectivity [].

Q5: What computational chemistry approaches have been used to study this compound derivatives?

A5: Density Functional Theory (DFT) calculations were employed to understand the high catalytic activity of the epi-quinine-derived this compound in the asymmetric nitro-Michael reaction []. These calculations provided insights into the reaction mechanism and factors contributing to the catalyst's efficacy.

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